Asperthecin
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
10089-00-6 |
|---|---|
分子式 |
C15H10O8 |
分子量 |
318.23 g/mol |
IUPAC名 |
1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O8/c16-3-4-1-5-8(15(23)11(4)19)14(22)9-6(17)2-7(18)13(21)10(9)12(5)20/h1-2,16-19,21,23H,3H2 |
InChIキー |
DLOLMYKOOZLTPY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
正規SMILES |
C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
他のCAS番号 |
10089-00-6 |
同義語 |
asperthecin |
製品の起源 |
United States |
Biological Origin and Producing Organisms of Asperthecin
Primary Fungal Species: Aspergillus nidulans as a Producer of Asperthecin
The model fungus Aspergillus nidulans is a well-documented producer of this compound. ebi.ac.ukasm.orgnih.gov In this organism, this compound serves a specific biological role as the red pigment for its sexual spores, known as ascospores. oup.comnih.gov The pigmentation is crucial for the normal development of these spores and provides protection against UV light. oup.comnih.gov
Research has successfully identified the specific gene cluster responsible for this compound biosynthesis in A. nidulans. asm.orgnih.govasm.org This cluster contains the genes essential for its synthesis, including those encoding for a polyketide synthase (aptA), a hydrolase/thioesterase (aptB), and a monooxygenase (aptC). asm.orgasm.orgoup.com The identification of this biosynthetic pathway was significantly aided by the overproduction of this compound in genetically modified strains. asm.orgasm.org Specifically, the deletion of the sumO gene, which encodes the small ubiquitin-like protein SUMO, was found to dramatically increase the production of this compound while decreasing the synthesis of other secondary metabolites like austinol, dehydroaustinol, and sterigmatocystin. asm.orgasm.orgresearchgate.net While wild-type strains of A. nidulans typically produce low titers of this compound under standard laboratory conditions, these genetic modifications have enabled more detailed study of the compound.
Diversity of this compound-Producing Strains and Environmental Influences on Production
While Aspergillus nidulans is a primary source, other fungal species have also been reported to produce this compound. This indicates a certain level of diversity among producing organisms, primarily within the same genus.
Table 1: Fungal Species Reported to Produce this compound
| Fungal Species | Section/Group | Isolation Source (if noted) |
|---|---|---|
| Aspergillus nidulans | Nidulantes | Worldwide, soil |
| Aspergillus violaceus | Nidulantes | Soil in Ghana |
The production of this compound is not constant and can be significantly affected by both environmental conditions and the specific genetic background of the fungal strain.
Environmental and Genetic Factors:
Temperature: Incubation temperature has a strong impact on the synthesis of this compound. In a comparative study, the European A4 reference strain of A. nidulans showed increased production at 30°C, whereas the Erb1 isolate from Iraq required a higher temperature of 37°C to boost production. oup.com At 42°C, the production of most secondary metabolites, including this compound, is strongly reduced. oup.com
Genetic Regulation: As previously noted, genetic modifications can profoundly alter this compound output. The deletion of the regulatory gene sumO in A. nidulans leads to a dramatic overproduction of the compound. asm.orgasm.org This highlights the complex genetic control fungi exert over their secondary metabolism pathways.
Developmental Stage & Light: this compound levels can fluctuate depending on the fungus's developmental stage, such as during the formation of asexual conidia versus sexual cleistothecia. oup.com This developmental signaling is also interconnected with environmental cues like light exposure. oup.com
Table 2: Influences on this compound Production in Aspergillus nidulans
| Factor | Type | Observation |
|---|---|---|
| sumO Gene Deletion | Genetic | Dramatically increases this compound production. asm.orgasm.org |
| Temperature | Environmental | Production levels vary between different strains at different temperatures (e.g., 30°C vs. 37°C). oup.com |
| Fungal Development | Biological | Production is linked to the sexual development phase (ascospore formation). oup.comnih.gov |
These findings demonstrate that this compound synthesis is a regulated process, influenced by a combination of genetic predisposition and external environmental triggers.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Austinol |
| Dehydroaustinol |
| Sterigmatocystin |
| Penicillin |
| Cephalosporin |
| Lovastatin |
| Cyclosporine |
| Aflatoxin |
| Aspermutarubrol |
| Desferritriacetylfusigen |
| Violaceol I |
| Violaceol II |
| Violaceic acid |
| Averufin |
| 7-methoxyaverufin |
| Versicolourin |
| Echinocandin B |
| Echinocandin E |
| Variacoxanthone B |
| Emestrin |
| Aurantioemestrin |
| Dethiosecoemestrin |
| Emindol DA |
| Microperfuranone |
| Penicillin G |
| Quadrilineatin |
| Arugosin A |
| Epi-/shamixanthone |
| Emericellin |
| Neoaustinone |
| Emericellamides |
| Asperfuranone |
| Monodictyphenone |
| Terrequinone |
| F9775A |
| F9775B |
| Aspercryptin |
| Cichorine |
| Endocrocin-9-anthrone |
| Endocrocin (B1203551) |
| Emodin (B1671224) |
| 6-MSA |
| Enniatins |
| 1,3,6,8-tetrahydroxynaphthalene |
| Alternapyrone |
Asperthecin Biosynthesis and Genetic Basis
Polyketide Synthase (PKS) Pathway Elucidation of Asperthecin
The core of this compound's structure is assembled through a polyketide synthase pathway, a common route for the biosynthesis of many fungal secondary metabolites. ontosight.ai
Identification of the this compound Biosynthetic Gene Cluster (aptA, aptB, aptC)
The genes responsible for this compound production are organized into a biosynthetic gene cluster (BGC). nih.govresearchgate.net In A. nidulans, this cluster comprises three essential genes: aptA, aptB, and aptC. mdpi.comoup.comresearchgate.net The identification of this cluster was facilitated by the observation that deleting the sumO gene led to a significant increase in this compound production. nih.govmdpi.com This overproduction allowed researchers to systematically delete putative non-reducing polyketide synthase (NR-PKS) genes, ultimately pinpointing aptA (AN6000) as the PKS responsible for this compound synthesis. mdpi.comnih.gov Subsequent deletions of neighboring genes identified aptB (AN6001) and aptC (AN6002) as also being requisite for the production of the final compound. nih.govmdpi.comnih.gov
Table 1: Genes of the this compound Biosynthetic Cluster
| Gene Name | ORF Number | Proposed Function |
|---|---|---|
| aptA | AN6000.3 | Non-reducing polyketide synthase (NR-PKS) |
| aptB | AN6001.3 | Hydrolase/Thioesterase (metallo-β-lactamase type) |
| aptC | AN6002.3 | Monooxygenase |
Data sourced from multiple studies. nih.govresearchgate.netoup.com
Enzymatic Activities and Proposed Biosynthetic Steps Involving PKS, Hydrolase/Thioesterase, and Monooxygenase
The biosynthesis of this compound is a multi-step enzymatic process. mdpi.comoup.comresearchgate.net
Polyketide Chain Formation : The non-reducing polyketide synthase (NR-PKS) AptA, which contains ketosynthase, acyltransferase, and acyl carrier protein domains, catalyzes the initial formation of the aromatic polyketide backbone from one molecule of acetyl-CoA and seven molecules of malonyl-CoA. nih.govuniprot.org The product template (PT) domain of AptA is responsible for the cyclization of this polyketide backbone. uniprot.org
Hydrolytic Release : The polyketide chain is then released from the AptA enzyme. This crucial step is performed by AptB, a hydrolase with similarities to metallo-β-lactamases, which acts as a thioesterase to hydrolyze the polyketide, yielding endocrocin-9-anthrone. nih.govoup.comuniprot.org
Oxidation Steps : The final modifications are catalyzed by the monooxygenase, AptC. It is proposed that AptC first oxidizes endocrocin-9-anthrone to form endocrocin (B1203551). nih.govuniprot.org Endocrocin is then thought to spontaneously decarboxylate to form emodin (B1671224). uniprot.orgasm.org A final oxidation step, likely also catalyzed by AptC or another endogenous oxygenase, converts emodin into the final product, this compound. uniprot.orguniprot.org
Genetic and Epigenetic Regulation of this compound Production
The expression of the this compound gene cluster is tightly regulated at both the genetic and epigenetic levels, ensuring that its production is controlled in response to various cellular signals.
Role of sumO Gene Deletion in Enhanced this compound Biosynthesis
A key discovery in understanding this compound regulation was the effect of deleting the sumO gene. nih.govmdpi.com The sumO gene in A. nidulans encodes for SUMO (Small Ubiquitin-like Modifier), a protein involved in post-translational modification of other proteins, often affecting their function and localization, including transcription factors. nih.govmdpi.com Deletion of sumO was found to dramatically increase the production of this compound, while simultaneously decreasing the synthesis of other secondary metabolites like austinol, dehydroaustinol, and sterigmatocystin. nih.govresearchgate.net This suggests that sumoylation, the process of attaching SUMO to proteins, normally acts, either directly or indirectly, to repress the this compound biosynthetic pathway under standard laboratory conditions. nih.gov The overproduction in sumO deletion mutants proved instrumental in the subsequent identification of the apt gene cluster. nih.govresearchgate.net
Chromatin-Level and Transcriptional Control Mechanisms Affecting this compound Gene Expression
The regulation of secondary metabolite gene clusters, including the one for this compound, is intricately linked to the state of chromatin—the complex of DNA and histone proteins. nih.gov The accessibility of genes for transcription is heavily influenced by histone modifications. nih.govfrontiersin.org
In fungi, global regulatory proteins like LaeA are known to influence the expression of multiple secondary metabolite clusters by modulating chromatin structure, often through histone methylation. mdpi.comscienceopen.com For instance, the deletion of the histone deacetylase hdaA in A. nidulans has been shown to increase the expression of other polyketide gene clusters, indicating that histone deacetylation typically leads to a more condensed chromatin state (heterochromatin) and gene silencing. frontiersin.orgscienceopen.com The regulation of this compound production by sumO may occur at this chromatin level, where sumoylation could affect the activity of chromatin-modifying enzymes or transcription factors that bind to the apt gene cluster promoter regions. nih.govresearchgate.net This epigenetic control allows the fungus to fine-tune the expression of its secondary metabolite arsenal (B13267) in response to developmental or environmental cues. nih.govmdpi.com
Comparative Biosynthesis of this compound with Related Anthraquinones (e.g., Emodin Family)
The biosynthesis of this compound shares notable similarities with other fungal anthraquinones, particularly those in the emodin family. Emodin itself is a key intermediate in the proposed this compound pathway. uniprot.orgasm.org
The core biosynthetic machinery for many of these compounds involves a TE-less NR-PKS coupled with a dedicated thioesterase for polyketide release. asm.orgnih.gov For example, the biosynthesis of endocrocin in Aspergillus fumigatus and atrochrysone (B1255113) carboxylic acid also involves a similar NR-PKS and a metallo-β-lactamase type thioesterase. asm.orgrsc.org
However, there are also key distinctions. The endocrocin gene cluster in A. fumigatus contains an additional gene, encD, which is absent in the this compound cluster. asm.org This highlights how different fungal species have evolved to produce a diversity of related compounds by adding or removing specific tailoring enzymes from a conserved ancestral cluster. While endocrocin is a stable final product in A. fumigatus, in the this compound pathway it serves as a precursor that is further modified. asm.org This comparative analysis underscores a common evolutionary strategy in fungi: the use of a conserved core biosynthetic unit (PKS and thioesterase) followed by divergent tailoring steps to generate chemical diversity.
Molecular and Cellular Mechanisms of Asperthecin Activity
Effects of Asperthecin on Protein Aggregation Pathways
The aggregation of the microtubule-associated protein tau is a hallmark of several neurodegenerative disorders, collectively known as tauopathies. Research has investigated the potential of various natural products, including this compound, to inhibit this pathological process.
In vitro studies have demonstrated that this compound is a potent inhibitor of tau aggregation. researchgate.netthieme-connect.comnih.govnih.gov Screening of secondary metabolites from Aspergillus nidulans identified this compound as a significant inhibitor of tau fibrillization induced by agents like arachidonic acid and heparin. researchgate.netthieme-connect.comnih.govnih.gov The inhibitory activity of this compound has been confirmed through multiple experimental approaches, including filter trap assays and electron microscopy. researchgate.netthieme-connect.comnih.govnih.gov Structurally, this compound belongs to the anthraquinone (B42736) class of compounds, a group that includes other known tau aggregation inhibitors. nih.gov
The inhibitory effect of this compound on tau aggregation has been compared to other known inhibitors. Notably, studies have shown that this compound is a more potent inhibitor of tau polymerization than emodin (B1671224), another anthraquinone compound previously identified as a strong tau aggregation inhibitor. researchgate.netthieme-connect.comnih.govnih.gov While emodin has been reported to have an IC50 in the range of 1–5 µM for heparin-induced tau aggregation, this compound demonstrated stronger inhibitory activity in direct comparative assays. researchgate.netthieme-connect.comnih.govnih.gov
In the broader context of tau aggregation inhibitors, methylene (B1212753) blue is another well-studied compound. elsevierpure.comnih.gov However, the direct comparative efficacy of this compound with methylene blue in the same experimental setup has not been extensively detailed in the available research. Methylene blue has been shown to inhibit the formation of tau fibrils but may promote the formation of granular tau oligomers. elsevierpure.comnih.gov
Table 1: Comparative Efficacy of Tau Aggregation Inhibitors
| Compound | Class | Observed Efficacy in in vitro Tau Aggregation Assays |
|---|---|---|
| This compound | Anthraquinone | Potent inhibitor, stronger than emodin. researchgate.netthieme-connect.comnih.govnih.gov |
| Emodin | Anthraquinone | Known inhibitor, less potent than this compound in comparative studies. researchgate.netthieme-connect.comnih.govnih.gov |
| Methylene Blue | Phenothiazine | Inhibits tau fibril formation but may increase granular oligomers. elsevierpure.comnih.gov |
A crucial aspect of evaluating potential tau aggregation inhibitors is their effect on the normal physiological function of tau, which is to promote the assembly and stability of microtubules. thieme-connect.com Research indicates that while this compound effectively inhibits tau aggregation, it only partially interferes with tau's ability to stabilize microtubules. researchgate.netthieme-connect.comnih.govnih.gov Studies using tubulin polymerization assays have shown a dose-dependent reduction in tau-mediated microtubule stabilization in the presence of this compound. nih.gov However, even at higher concentrations of the inhibitor, significant tubulin stabilization by tau remains. nih.govthieme-connect.com This suggests that this compound may selectively target the pathological aggregation of tau without completely abrogating its essential role in microtubule dynamics.
This compound's Interactions with Biological Systems: Biofilm Formation
Investigation of this compound's Antifouling Activity Against Marine Biofilm-Forming Bacteria
Information on the investigation of this compound's antifouling activity against marine biofilm-forming bacteria is not available in the reviewed scientific literature.
Structure Activity Relationship Sar Studies of Asperthecin and Analogs
SAR in Asperthecin's Tau Aggregation Inhibition Profile
This compound, a secondary metabolite from the fungus Aspergillus nidulans, has been identified as a potent inhibitor of Tau protein aggregation, a key event in the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. researchgate.netnih.gov Belonging to the anthraquinone (B42736) class of compounds, this compound's inhibitory activity is closely linked to its specific structural features. researchgate.net
Studies have shown that this compound and its structural relatives can interact with the β-sheet structures that characterize Tau protein conformations, thereby preventing the polymerization of Tau filaments. researchgate.net Research comparing this compound to other A. nidulans metabolites, such as 2,ω-dihydroxyemodin and asperbenzaldehyde, found them all to be potent inhibitors of arachidonic acid-induced Tau aggregation. researchgate.netnih.gov Their efficacy was determined to be greater than that of emodin (B1671224), another anthraquinone previously recognized for its Tau aggregation inhibition, which has an IC50 value of 1-5 µM for heparin-induced aggregation. researchgate.netnih.gov
The core anthraquinone scaffold is a recurring feature among many Tau aggregation inhibitors. researchgate.net The structure of this compound, with its specific hydroxylation and methylation pattern on this scaffold, contributes to its potent inhibitory effect. While detailed SAR studies on a wide range of synthetic this compound analogs are still emerging, the existing data from naturally occurring related compounds underscores the importance of the polycyclic aromatic ring system. This system is crucial for the interaction with Tau aggregates. This compound's activity, alongside similar compounds, highlights the potential of the anthraquinone scaffold as a basis for developing therapeutic agents against tauopathies. nih.gov
| Compound | Class | Source Organism | Observed Tau Aggregation Inhibition Activity |
|---|---|---|---|
| This compound | Anthraquinone | Aspergillus nidulans | Potent inhibitor of arachidonic acid-induced Tau aggregation. researchgate.netnih.gov |
| 2,ω-dihydroxyemodin | Anthraquinone | Aspergillus nidulans | Potent inhibitor, structurally similar to other known Tau inhibitors. researchgate.netnih.gov |
| Asperbenzaldehyde | Benzaldehyde derivative | Aspergillus nidulans | Represents a new class of Tau aggregation inhibitors. nih.gov |
| Emodin | Anthraquinone | Various natural sources | Inhibits heparin-induced Tau aggregation with an IC50 of 1-5 µM. researchgate.netnih.gov |
SAR in this compound's Antifouling Activity, Focusing on Functional Groups
This compound is part of the anthraquinone (AQ) family, a class of compounds recognized for their potential as antifouling agents, which are crucial for preventing the accumulation of organisms on submerged surfaces. researchgate.net The antifouling efficacy of these compounds is highly dependent on their molecular structure, particularly the nature and position of various functional groups on the core anthraquinone scaffold.
In a study investigating nineteen structurally related anthraquinones, this compound (designated as compound 9) was tested for its ability to inhibit biofilm formation by marine bacteria, a critical first step in the biofouling process. researchgate.netfrontiersin.org The study analyzed activity against Vibrio carchariae and Pseudoalteromonas elyakovii. More than three-quarters of the tested AQs, including this compound, showed activity against both bacterial strains at a concentration of 10 μg/ml, while exhibiting low antimicrobial effects, suggesting they primarily interfere with biofilm adhesion rather than bacterial growth. researchgate.netfrontiersin.org
The structure-activity relationship analysis revealed key functional groups that influence antifouling performance. For instance, compounds featuring a hydroxyl group at position C-1 and a methoxy (B1213986) group at C-3 of the anthraquinone skeleton demonstrated significant inhibitory activity. frontiersin.org The analysis of minimum inhibitory concentrations (MICs) for the most active compounds highlighted that all were highly effective at inhibiting biofilm growth of P. elyakovii at a very low concentration of 0.001 μg/ml. researchgate.net The variability in MICs against V. carchariae allowed for a more detailed SAR analysis, pinpointing specific structural features that enhance bioactivity. researchgate.net This suggests that the precise arrangement of hydroxyl, methyl, and methoxy groups on the anthraquinone structure, as seen in this compound and its analogs, is critical for modulating their antifouling properties. frontiersin.org
| Compound Name (as per study) | Key Structural Features | Biofilm Inhibition Activity (vs. P. elyakovii at 0.001 μg/ml) | Biofilm Inhibition Activity (vs. V. carchariae at 10 μg/ml) |
|---|---|---|---|
| This compound (9) | Hydroxyl, Methoxy, and Methyl groups on AQ scaffold | Effective inhibitor researchgate.net | Active frontiersin.org |
| Citreorosein (19) | Tri-hydroxylated, one methyl group | Effective inhibitor researchgate.net | Active frontiersin.org |
| Emodin (5) | Tri-hydroxylated, one methyl group | Effective inhibitor researchgate.net | Active frontiersin.org |
| Aloe-emodin (10) | Di-hydroxylated, one hydroxymethyl group | Effective inhibitor researchgate.net | Active frontiersin.org |
| 2-methoxyanthraquinone (14) | Single methoxy group | Effective inhibitor researchgate.net | Active frontiersin.org |
| Averufin (18) | Complex polycyclic ether structure fused to AQ | Effective inhibitor researchgate.net | Active frontiersin.org |
Biotechnological and Synthetic Biology Approaches in Asperthecin Research
Genetic Engineering for Enhanced Asperthecin Production
Genetic engineering has been instrumental in overcoming the low native production of this compound in wild-type fungal strains. By manipulating the genetic framework of producing organisms, scientists have successfully enhanced the yield of this polyketide.
A pivotal breakthrough in this compound research was the discovery that deleting the sumO gene in Aspergillus nidulans leads to a dramatic increase in this compound production. nih.govasm.orgasm.org The sumO gene encodes a small ubiquitin-like modifier (SUMO) protein, which is involved in post-translational modification of other proteins and plays a role in regulating transcription. mdpi.com Its deletion was found to decrease the synthesis of other secondary metabolites like austinol, dehydroaustinol, and sterigmatocystin, thereby redirecting metabolic flux towards this compound synthesis. nih.govasm.orgasm.org This overexpression in the sumO deletion mutant was a key enabler for identifying the genes responsible for this compound biosynthesis through subsequent targeted deletions. nih.govasm.org
The this compound biosynthetic gene cluster in A. nidulans was identified and found to comprise three essential genes: aptA, aptB, and aptC. nih.govoup.comresearchgate.net
aptA : Encodes a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the core polyketide backbone of this compound. nih.govmdpi.com Deletion of aptA completely abolishes this compound production. mdpi.comoup.comnih.gov
aptB : Encodes a hydrolase (specifically a metallo-β-lactamase-type thioesterase), which is crucial for the proper processing and release of the polyketide chain from the PKS. nih.govoup.comnih.gov Similar to aptA deletion, knocking out aptB also results in the loss of this compound synthesis. oup.comnih.gov
aptC : Encodes a monooxygenase that is responsible for a later step in the biosynthetic pathway. nih.govoup.com Deletion of aptC does not completely halt the pathway but results in the accumulation of a purple-colored intermediate, indicating its role in the final chemical modifications of the this compound molecule. oup.comnih.govusda.gov
Manipulation of regulatory genes has also been explored as a strategy. For instance, the global regulator of secondary metabolism, LaeA, is known to influence the expression of numerous biosynthetic gene clusters. mdpi.comasm.org While direct overexpression of LaeA for this compound enhancement is an area of interest, the deletion of repressors like sumO has so far proven to be a more direct and effective strategy. asm.orgrug.nl
Another approach involves the overexpression of pathway-specific transcription factors. mdpi.com While a specific transcription factor for the apt cluster has not been the primary focus due to the success of the sumO deletion strategy, this remains a viable method for activating silent or poorly expressed biosynthetic gene clusters. mdpi.combiorxiv.org
Table 1: Key Genes in the this compound Biosynthetic Cluster and their Function
| Gene | Encoded Protein | Function in this compound Biosynthesis | Effect of Deletion |
|---|---|---|---|
| aptA (AN6000) | Iterative Type I Polyketide Synthase (NR-PKS) | Forms the polyketide backbone. nih.govmdpi.com | Abolishes this compound production. mdpi.comoup.comnih.gov |
| aptB (AN6001) | Hydrolase/Metallo-β-lactamase-type Thioesterase | Releases the nascent polyketide from the PKS. nih.govnih.gov | Abolishes this compound production. oup.comnih.gov |
| aptC (AN6002) | Monooxygenase | Catalyzes a late-stage oxidation step. nih.govoup.com | Accumulation of a purple intermediate. oup.comnih.govusda.gov |
| sumO | Small Ubiquitin-like Modifier (SUMO) Protein | Global repressor of this compound production under lab conditions. nih.govasm.org | Dramatically increases this compound production. nih.govasm.orgasm.org |
Synthetic Biology for this compound Pathway Elucidation and Diversification
Synthetic biology offers a powerful toolkit for both understanding and engineering metabolic pathways. frontiersin.org In the context of this compound, these approaches are pivotal for elucidating the intricate enzymatic steps and for creating novel analogues of the parent compound. By reconstructing the biosynthetic pathway in a heterologous host, researchers can study each enzymatic reaction in a controlled environment, free from the complexities of the native organism's metabolism. frontiersin.org
The identification of the apt gene cluster was a critical first step, enabling the proposal of a biosynthetic pathway. nih.gov This knowledge forms the basis for synthetic biology applications. For example, domain swapping within the AptA polyketide synthase or combining it with enzymes from other pathways could lead to the generation of novel polyketide structures. frontiersin.org The characterization of the this compound cluster has revealed similarities to other fungal anthraquinone (B42736) pathways, such as the one for endocrocin (B1203551), which also involves a non-reducing PKS and a discrete metallo-β-lactamase-type thioesterase. nih.govasm.org This comparative analysis can guide synthetic biology efforts for pathway engineering.
Furthermore, the discovery that clinical isolates of A. nidulans exhibit significant variation in their biosynthetic gene cluster content and secondary metabolite production highlights a natural reservoir of genetic diversity that can be tapped for synthetic biology applications. asm.org This intraspecies diversity could provide novel enzymes or regulatory elements for creating diversified this compound-related compounds. asm.org
Heterologous Expression Systems for this compound Production in Model Organisms
Heterologous expression, the process of taking the genetic machinery for a metabolic pathway from one organism and inserting it into another, is a cornerstone of modern biotechnology. frontiersin.orgnih.gov For this compound, this approach holds promise for moving production from its native, and sometimes difficult to cultivate, source to more industrially amenable hosts. Model organisms like Aspergillus oryzae or the yeast Saccharomyces cerevisiae are often chosen for this purpose due to their well-understood genetics, rapid growth, and established fermentation protocols. frontiersin.orgnih.gov
Aspergillus nidulans itself, being a premier model for fungal genetics, has been successfully used as a heterologous host for expressing biosynthetic pathways from other fungi. nih.govnih.gov The advanced genetic tools available for A. nidulans, including efficient gene targeting and the recently developed Cre/lox system for integrating large DNA constructs, make it a suitable chassis for expressing and engineering the this compound pathway or novel variations thereof. nih.govbiorxiv.org The successful reconstitution of the this compound pathway in a controlled genetic background allows for cleaner production and simplifies the purification process, as many competing native secondary metabolites can be eliminated from the host strain. While specific, large-scale heterologous production of this compound in an industrial host is still an area of active research, the foundational work of identifying the gene cluster and developing robust genetic tools in Aspergilli has paved the way for such endeavors. frontiersin.orgnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Austinol |
| Dehydroaustinol |
| Sterigmatocystin |
| Endocrocin |
Future Directions and Research Perspectives on Asperthecin
Advanced Mechanistic Studies on Asperthecin's Molecular Interactions
Future research is poised to unravel the detailed molecular mechanisms through which this compound exerts its biological effects. While it has been identified as an inhibitor of tau protein aggregation, a process implicated in neurodegenerative diseases like Alzheimer's, the precise nature of this interaction is not fully understood. thieme-connect.comnih.gov It is hypothesized that the aromatic ring structures within this compound interact with the β-sheet structures that form during tau aggregation, thereby preventing the further addition of tau molecules to the growing filament. thieme-connect.comnih.gov
Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of this compound bound to tau protein. This would offer invaluable insights into the specific binding sites and conformational changes involved. Furthermore, computational modeling and molecular dynamics simulations can complement these experimental approaches by predicting and analyzing the binding affinities and interaction energies between this compound and its molecular targets.
A study has shown that this compound, along with 2,ω-dihydroxyemodin and asperbenzaldehyde, are potent inhibitors of arachidonic acid-induced tau aggregation in vitro. thieme-connect.com Interestingly, while structurally similar to other known tau aggregation inhibitors, asperbenzaldehyde represents a new class of such compounds. thieme-connect.com This suggests that further investigation into the structure-activity relationships of these compounds could lead to the development of more effective therapeutic agents.
Exploration of Novel this compound Analogs and Derivatives for Advanced Research Applications
The chemical structure of this compound provides a scaffold for the synthesis of novel analogs and derivatives with potentially enhanced or novel biological activities. The creation of a "genetic dereplication" strain of Aspergillus nidulans, where highly expressed secondary metabolite gene clusters have been deleted, can facilitate the production and isolation of new compounds, including novel this compound derivatives. google.com
By modifying the functional groups on the this compound molecule, researchers can probe the specific structural features responsible for its observed activities. For example, altering the hydroxylation or methylation patterns of the anthraquinone (B42736) core could modulate its binding affinity for target proteins or alter its solubility and bioavailability.
The development of these analogs is not solely for therapeutic purposes. They can also serve as valuable research tools. For instance, fluorescently tagged this compound derivatives could be used to visualize its subcellular localization and track its interactions with cellular components in real-time. Biotinylated analogs could be employed in affinity chromatography experiments to pull down and identify its binding partners within the cell.
Unraveling Complex Regulatory Networks in Fungal Secondary Metabolism Related to this compound Production
The production of this compound, like many fungal secondary metabolites, is tightly regulated by a complex network of genes and signaling pathways. nih.govnih.govasm.org The genes responsible for this compound biosynthesis are organized in a gene cluster, a common feature in fungi. oup.comnih.govnih.govasm.orgresearchgate.netnih.govresearchgate.net This cluster contains genes encoding key enzymes such as a polyketide synthase (PKS), a hydrolase, and a monooxygenase. nih.govnih.govasm.orgresearchgate.netresearchgate.net
A significant breakthrough in understanding this compound regulation was the discovery that deleting the sumO gene, which encodes the small ubiquitin-like modifier (SUMO) protein, leads to a dramatic increase in this compound production in A. nidulans. nih.govnih.govasm.orgresearchgate.net This finding suggests that sumoylation, a type of post-translational modification, plays a repressive role in the expression of the this compound biosynthetic gene cluster under normal laboratory conditions. nih.govasm.org
Further research is needed to identify the specific transcription factors and regulatory proteins that are targeted by sumoylation to control this compound synthesis. Techniques like chromatin immunoprecipitation sequencing (ChIP-seq) can be used to identify the genomic binding sites of these regulatory proteins. Additionally, transcriptomic and proteomic analyses of sumO deletion mutants compared to wild-type strains can reveal the broader impact of sumoylation on the fungal secondary metabolome. nih.gov
Q & A
Q. What experimental approaches are used to identify and validate asperthecin biosynthetic gene clusters in Aspergillus species?
this compound biosynthesis is governed by gene clusters encoding polyketide synthases (PKS), hydrolases, and monooxygenases . Key methods include:
- Bioinformatics prediction : Tools like antiSMASH or comparative genomics identify conserved clusters (e.g., cluster 50 in A. ustus linked to this compound ).
- Gene knockout studies : Targeted deletions (e.g., sumO deletion in A. nidulans) induce this compound overproduction, confirming cluster functionality .
- Metabolite profiling : LC-MS or NMR compares metabolite levels in wild-type vs. mutant strains .
Q. How do regulatory genes like mcrA influence this compound production under varying culture conditions?
mcrA (multi-cluster regulator A) acts as a master transcriptional regulator, connecting primary and secondary metabolism. Experimental strategies include:
- Media optimization : Testing carbon/nitrogen sources (e.g., glucose minimal media vs. lactose-containing media) to assess mcrA-dependent expression .
- Overexpression/deletion mutants : Quantify this compound via HPLC in mcrAΔ vs. wild-type strains under stress conditions (e.g., oxidative stress) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound accumulation data across developmental stages (e.g., asexual vs. sexual phases)?
this compound levels fluctuate with light exposure and developmental signaling . Methodological considerations:
- Time-course metabolomics : Track this compound accumulation during asexual (conidiation) and sexual (cleistothecia formation) phases using LC-QTOF-MS .
- Transcriptomic correlation : Pair RNA-seq data with metabolite profiles to identify stage-specific regulators (e.g., stc genes in sterigmatocystin/asperthecin crosstalk) .
- Environmental modulation : Compare yields under dark vs. blue-light conditions to decouple light-dependent pathways .
Q. What experimental designs are optimal for elucidating this compound’s role in fungal stress adaptation (e.g., spaceflight or extreme environments)?
this compound production increases under DNA repair-deficient conditions (e.g., A. nidulans strains lacking uvsC) in microgravity . Approaches include:
Q. How can researchers leverage transcriptional regulators to overcome challenges in this compound yield variability in lab cultures?
The sumO deletion strain of A. nidulans shows 10-fold this compound overproduction, suggesting SUMOylation’s role in pathway suppression . Strategies:
- CRISPR-Cas9-mediated repression : Target SUMOylation genes (e.g., sumO) or competing pathway regulators (e.g., aflR in sterigmatocystin biosynthesis) .
- Heterologous expression : Clone this compound clusters into high-yield hosts (e.g., S. cerevisiae) with inducible promoters .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in this compound quantification across studies?
- Standardization : Use internal standards (e.g., deuterated this compound) in LC-MS to normalize extraction efficiency .
- Cross-lab validation : Share mutant strains (e.g., aptAΔ) for reproducibility testing .
Q. What bioinformatic tools are critical for predicting this compound-related gene clusters in understudied Aspergillus species?
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